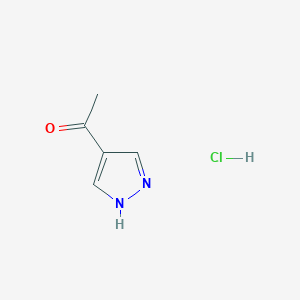
R-Avanafil
Overview
Description
R-Avanafil is an important new synthetic compound that has been developed for use in scientific research and experimentation. It is an analogue of sildenafil citrate (Viagra®), and has been developed to provide a more potent and effective version of the original compound.
Scientific Research Applications
Enhanced Bioavailability through Nanoparticle Formulation
R-Avanafil has been formulated into biodegradable polymeric nanoparticles to enhance its bioavailability . This formulation aims to overcome the low bioavailability of about 36% when administered in traditional forms. By optimizing the Avanafil:poly (lactic-co-glycolic acid) (PLGA) ratio, sonication time, and polyvinyl alcohol (PVA) concentration, researchers have significantly increased the area under the curve and plasma maximum concentration of R-Avanafil, indicating a successful enhancement of its bioavailability.
Neuroprotective Applications
Research has explored the use of R-Avanafil in nano-based neuroprotective strategies, particularly for treating diabetic neuropathy (DN) . The drug’s ability to selectively inhibit the degradation of cGMP-specific phosphodiesterase, thereby increasing the levels of cGMP, makes it a decisive mediator for cytoprotection. Chitosan-based Avanafil nanocomplexes utilizing antioxidants have shown enhanced neuroprotective effects on PC12 cells.
Erectile Dysfunction Treatment
As a second-generation phosphodiesterase-5 (PDE5) inhibitor, R-Avanafil shows high selectivity to penile tissues and fast absorption, making it an effective treatment for erectile dysfunction . Its formulation into nanoparticles aims to improve its efficacy by enhancing its absorption and bioavailability.
Controlled Drug Release
The development of R-Avanafil nanoparticles is also aimed at achieving controlled drug release . By manipulating the formulation parameters, scientists can create a drug delivery system that releases the medication at a predetermined rate, enhancing the therapeutic effect and reducing side effects.
Clinical Pharmacokinetics
Clinical pharmacokinetic evaluations are essential to understand the behavior of R-Avanafil in the human body . Studies involving single-dose clinical pharmacokinetic evaluations help in determining the optimal dosage and administration frequency for the drug.
Polymer-Based Drug Delivery Systems
The use of biodegradable polymers like PLGA in the formulation of R-Avanafil nanoparticles represents a significant advancement in polymer-based drug delivery systems . These systems offer advantages such as biocompatibility, safety, and the ability to carry the drug to specific target sites within the body.
properties
IUPAC Name |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAJZXNPAWBCOA-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@@H]4CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
R-Avanafil | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1447088.png)

![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride](/img/structure/B1447091.png)
![[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1447093.png)
![tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate](/img/structure/B1447094.png)
![1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B1447095.png)
![N-[4-(Benzyloxy)phenylacetyl]glycine](/img/structure/B1447101.png)


![4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B1447104.png)


![tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1447109.png)
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)